Trazodone Hydrochloride

Receptor pharmacology Antidepressant development Binding affinity comparison

Select Trazodone Hydrochloride (CAS 25332-39-2) for serotonin co-modulation research. Combines 5-HT2A antagonism (Ki 27-118 nM) with SERT inhibition, eliminating polypharmacy confounds inherent in SSRI studies. Unlike nefazodone, trazodone lacks potent CYP3A4 inhibition and shows minimal CYP2D6 genotype-dependent PK variability, simplifying dose-exposure modeling. For formulation science, pair with Contramid® ER reference standards; for analytical compliance, use USP Trazodone HCl RS (assay 97.0–102.0%). Order ≥98% purity material today.

Molecular Formula C19H23Cl2N5O
Molecular Weight 408.3 g/mol
CAS No. 25332-39-2
Cat. No. B001100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrazodone Hydrochloride
CAS25332-39-2
SynonymsAF 1161
AF-1161
AF1161
Apo Trazodone
Apo-Trazodone
Deprax
Desyrel
Gen Trazodone
Gen-Trazodone
Molipaxin
Novo Trazodone
Novo-Trazodone
Nu Trazodone
Nu-Trazodone
PMS Trazodone
PMS-Trazodone
ratio Trazodone
ratio-Trazodone
RatioTrazodone
Thombran
Tradozone
Trazodon Hexal
Trazodon neuraxpharm
Trazodon-neuraxpharm
Trazodone
Trazodone Hydrochloride
TrazodonNeuraxpharm
Trazon
Trittico
Molecular FormulaC19H23Cl2N5O
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
InChIKeyOHHDIOKRWWOXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Trazodone Hydrochloride (CAS 25332-39-2): Physicochemical and Pharmacological Baseline for Research and Industrial Procurement


Trazodone Hydrochloride (CAS 25332-39-2) is a serotonin antagonist and reuptake inhibitor (SARI) with molecular formula C19H23Cl2N5O and molecular weight 408.33 g/mol . The compound appears as a white to off-white crystalline powder with a melting point of 223-226°C . It exhibits solubility in methanol (25 mg/mL), DMSO, and 0.1 N HCl (7.4 mg/mL), with limited aqueous solubility . Pharmacologically, trazodone demonstrates high affinity for the 5-HT2A receptor (Ki = 27-118 nM) and functions as a serotonin reuptake inhibitor, distinguishing it from conventional selective serotonin reuptake inhibitors (SSRIs) that lack 5-HT2A antagonist activity [1].

Why Trazodone Hydrochloride Cannot Be Interchanged with Nefazodone or SSRIs: A Quantitative Justification


While nefazodone shares the SARI classification and demonstrates similar clinical response rates in meta-analyses (pooled response rates: 61.1% for 5HT2-antagonists vs. 61.7% for SSRIs; RR = 1.002, 95% CI: 0.85-1.17) [1], critical pharmacokinetic and metabolic divergence precludes their interchangeability. Nefazodone is a potent CYP3A4 inhibitor, carrying significant drug-drug interaction liability and a boxed warning for hepatotoxicity, whereas trazodone metabolism is primarily mediated by CYP3A4 without potent inhibitory activity on this isozyme [2]. Furthermore, the generation of the active metabolite m-chlorophenylpiperazine (m-CPP) differs markedly: formation of reactive glutathione adducts from m-CPP is mediated specifically by CYP2D6, introducing pharmacogenetic variability that is distinct from nefazodone's metabolic profile [2]. These differences in metabolic pathway, CYP inhibition profile, and active metabolite generation create distinct safety and interaction profiles that render generic substitution scientifically unsound despite overlapping receptor pharmacology.

Trazodone Hydrochloride (CAS 25332-39-2): Quantitative Differentiation Evidence Versus Closest Analogs


5-HT2A Receptor Affinity: Quantitative Distinction from Fluoxetine (SSRI Class Representative)

Trazodone demonstrates measurable 5-HT2A receptor antagonism with a Ki of 86 nM, whereas fluoxetine (the prototypical SSRI comparator) shows no significant affinity for this receptor subtype [1]. In a broader receptor profiling study, trazodone exhibited a 5-HT2A Ki of 27 nM, with corresponding Kb of 785 nM (EC50) [2]. This dual mechanism—combining 5-HT2A antagonism with serotonin reuptake inhibition—represents a qualitative pharmacological distinction from SSRIs, which act solely via SERT blockade [1].

Receptor pharmacology Antidepressant development Binding affinity comparison

Extended-Release Formulation Pharmacokinetics: Cmax Reduction Without Compromised Exposure

Trazodone Hydrochloride extended-release caplets (TzCOAD, containing Contramid® technology) demonstrate a 43% lower Cmax compared to immediate-release (TzIR) tablets while maintaining equivalent total exposure (AUC) at steady state following 300 mg once-daily administration for 7 days [1]. After single-dose administration of 300 mg TzCOAD, AUC and Cmax were approximately 20% and 60% lower, respectively, than for TzIR 100 mg tablets administered as three divided doses 8 hours apart [1]. Food intake increased Cmax by 86% without affecting AUC or tmax [1].

Formulation technology Bioavailability Contramid®

CYP2D6 Genotype Independence: Steady-State Concentration Predictability Versus CYP2D6-Substrate Antidepressants

In a study of 54 depressed Japanese patients receiving trazodone 150 mg at bedtime, the steady-state plasma concentrations (Css) of trazodone did not significantly differ across CYP2D6 genotype groups [1]. Patients with zero mutated alleles (n=17), one mutated allele (n=27), and two mutated alleles (n=10) exhibited mean Css values of 556 ng/mL (range: 281-1115), 643 ng/mL (302-1362), and 671 ng/mL (234-1418), respectively (F = 0.80, P = 0.45) [1]. Similarly, m-CPP Css values were 60 ng/mL (35-121), 65 ng/mL (33-99), and 58 ng/mL (38-112) across the same groups (F = 0.49, P = 0.61) [1].

Pharmacogenomics CYP2D6 polymorphism Drug metabolism

USP Monograph Analytical Specification: Purity and Impurity Control Standards

The USP monograph for Trazodone Hydrochloride specifies an assay range of 97.0-102.0% of C19H22ClN5O·HCl calculated on the dried basis [1]. The method employs a validated HPLC procedure with a 248-nm detector, 4.6-mm × 15-cm column containing 3-µm L7 packing, and a mobile phase consisting of 0.5% trifluoroacetic acid, tetrahydrofuran, acetonitrile, and methanol (13.5:3:3:1) [1]. System suitability requirements include resolution (R) of not less than 12 between 3-chloroaniline (relative retention time ~0.6) and trazodone hydrochloride (RRT = 1.0) [1]. Loss on drying is specified at not more than 0.5%, and residue on ignition at not more than 0.2% [1].

Analytical chemistry Quality control Reference standard

Trazodone Hydrochloride (CAS 25332-39-2): Evidence-Based Research and Industrial Application Scenarios


Dual-Mechanism Antidepressant Screening: SERT Inhibition with Concurrent 5-HT2A Antagonism

Investigators seeking a single-agent reference compound that combines serotonin reuptake inhibition with measurable 5-HT2A receptor antagonism (Ki = 27-86 nM) should select Trazodone Hydrochloride rather than fluoxetine or other SSRIs, which lack 5-HT2A antagonist activity [4]. This dual mechanism is particularly relevant for studies examining the synergistic effects of simultaneous SERT blockade and 5-HT2A antagonism without introducing confounding variables from co-administered compounds [4].

Modified-Release Formulation Development: Contramid® Extended-Release Reference

Formulation scientists developing once-daily modified-release antidepressant products should procure Trazodone Hydrochloride in conjunction with Contramid® extended-release caplet reference standards. The demonstrated 43% Cmax reduction with equivalent AUC at steady state (300 mg once-daily vs. 100 mg three-times-daily immediate-release) provides a validated pharmacokinetic benchmark for bioequivalence testing and novel controlled-release platform evaluation [4].

CYP2D6-Independent Pharmacokinetic Modeling: Reduced Genotype Confounding

Researchers conducting pharmacogenomic studies or developing population pharmacokinetic models requiring minimal CYP2D6 genotype interaction should select Trazodone Hydrochloride over CYP2D6-substrate antidepressants such as fluoxetine, paroxetine, or venlafaxine. The absence of significant steady-state concentration variation across CYP2D6 genotype groups (F = 0.80, P = 0.45) simplifies dose-exposure modeling and reduces the need for genotype-stratified experimental designs [4].

Compendial Analytical Method Validation and Quality Control

Analytical laboratories performing method validation, system suitability testing, or quality control release of trazodone-containing products should procure USP Trazodone Hydrochloride RS. The USP monograph defines specific acceptance criteria including assay range (97.0-102.0%), loss on drying (≤0.5%), residue on ignition (≤0.2%), and chromatographic resolution requirements (R ≥ 12 between 3-chloroaniline and trazodone), enabling regulatory-compliant analytical workflows [4].

Technical Documentation Hub

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